N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a benzodioxine ring, and a carboxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Formation of the Benzodioxine Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.
Coupling of the Benzothiazole and Benzodioxine Rings: This step involves the formation of an amide bond between the benzothiazole and benzodioxine intermediates.
Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution using a suitable dimethylaminoethyl halide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and N-oxides.
Reduction: Products may include dihydro derivatives.
Substitution: Products may include substituted amines and thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with unique electronic properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Uniqueness
The presence of both benzothiazole and benzodioxine rings in the same molecule, along with the specific substitution pattern, makes this compound unique. This combination of structural features imparts distinct chemical and biological properties to the compound, differentiating it from other similar molecules.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)10-11-25(20(26)17-12-28-14-6-4-5-7-15(14)29-17)21-23-18-16(27-3)9-8-13(22)19(18)30-21;/h4-9,17H,10-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHWIUWVENPTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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